molecular formula C46H69N3O8 B1652574 Fmoc-D-Lys(Pal-Glu-OtBu)-OH CAS No. 1491158-71-4

Fmoc-D-Lys(Pal-Glu-OtBu)-OH

Cat. No.: B1652574
CAS No.: 1491158-71-4
M. Wt: 792.1
InChI Key: LQQXBYSAGYOQJW-PVXQIPPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Lys(Pal-Glu-OtBu)-OH is a synthetic peptide derivative used in solid-phase peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid D-lysine, which is further modified with a palmitoyl (Pal) group and a glutamic acid (Glu) residue protected by a tert-butyl (OtBu) ester. This compound is primarily used in the synthesis of complex peptides and proteins for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Lys(Pal-Glu-OtBu)-OH typically involves multiple steps:

    Fmoc Protection: The amino group of D-lysine is protected with the Fmoc group using Fmoc-chloride in the presence of a base such as sodium carbonate.

    Palmitoylation: The ε-amino group of D-lysine is acylated with palmitoyl chloride in the presence of a base like triethylamine.

    Glutamic Acid Protection: The carboxyl group of glutamic acid is protected with tert-butyl ester using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC).

    Coupling: The protected glutamic acid is coupled to the palmitoylated D-lysine using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids and protecting groups, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) allows for efficient washing and removal of by-products between each step, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Deprotection: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester can be cleaved using trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using coupling reagents like DIC and HOBt.

    Hydrolysis: The ester bond in the tert-butyl ester can be hydrolyzed under acidic conditions to yield the free carboxylic acid.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

    Ester Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in DMF.

Major Products

    Fmoc Deprotection: D-Lys(Pal-Glu-OtBu)-OH.

    Ester Hydrolysis: Fmoc-D-Lys(Pal-Glu-OH)-OH.

    Coupling: Extended peptides or proteins with the desired sequence.

Scientific Research Applications

Chemistry

Fmoc-D-Lys(Pal-Glu-OtBu)-OH is used in the synthesis of complex peptides and proteins. It serves as a building block in the construction of peptide libraries for drug discovery and structure-activity relationship studies.

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme-substrate specificity, and receptor-ligand binding. It is also employed in the development of peptide-based therapeutics and diagnostics.

Medicine

The compound is utilized in the design of peptide drugs for various medical conditions, including cancer, infectious diseases, and metabolic disorders. Its ability to be incorporated into larger peptide structures makes it valuable for targeted drug delivery systems.

Industry

In the industrial sector, this compound is used in the production of synthetic peptides for research and development. It is also employed in the manufacture of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Fmoc-D-Lys(Pal-Glu-OtBu)-OH depends on its incorporation into larger peptide structures. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The palmitoyl group enhances the hydrophobicity of the peptide, facilitating membrane interactions and cellular uptake. The glutamic acid residue can participate in hydrogen bonding and electrostatic interactions, contributing to the overall stability and activity of the peptide.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Pal-Glu-OtBu)-OH: Similar structure but with L-lysine instead of D-lysine.

    Fmoc-D-Lys(Pal-Glu-OH)-OH: Similar structure but without the tert-butyl ester protection.

    Fmoc-D-Lys(Pal-OtBu)-OH: Similar structure but without the glutamic acid residue.

Uniqueness

Fmoc-D-Lys(Pal-Glu-OtBu)-OH is unique due to the combination of D-lysine, palmitoyl group, and protected glutamic acid residue. This specific configuration provides distinct properties such as enhanced stability, hydrophobicity, and potential for specific biological interactions. The use of D-lysine also imparts resistance to enzymatic degradation, making it suitable for therapeutic applications.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQXBYSAGYOQJW-PVXQIPPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H69N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801106546
Record name D-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[N-(1-oxohexadecyl)-L-γ-glutamyl]-, 1′-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

792.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1491158-71-4
Record name D-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[N-(1-oxohexadecyl)-L-γ-glutamyl]-, 1′-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1491158-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[N-(1-oxohexadecyl)-L-γ-glutamyl]-, 1′-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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